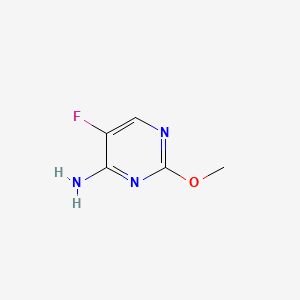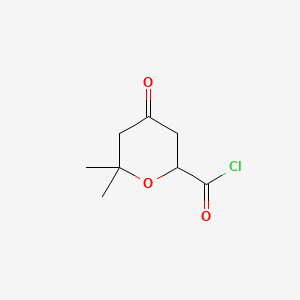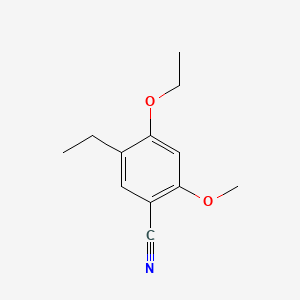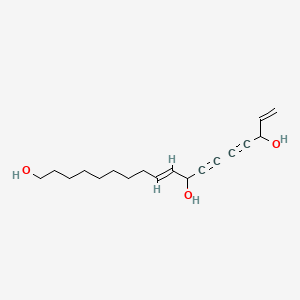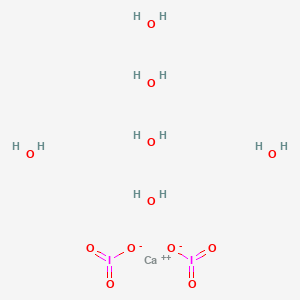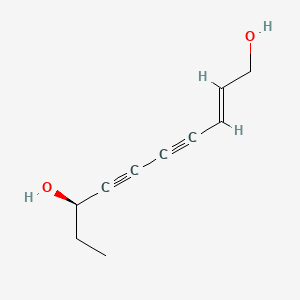
N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine, also known as Mecam, is a synthetic compound that has attracted significant attention from the scientific community. This compound is a potent inhibitor of glutamate carboxypeptidase II (GCPII), an enzyme that plays a crucial role in the regulation of glutamatergic neurotransmission. Mecam has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and neuropathic pain.
Scientific Research Applications
Methoxyacetate and Histone Modification
Methoxyacetate (MAA), a metabolite of several glycol ethers, is known for its teratogenic and testicular toxicant properties in animals. It inhibits histone deacetylase, suggesting its involvement in epigenetic phenomena through histone modification mechanisms. This inhibition may associate MAA with teratogenicity and testicular disorders, highlighting a possible adverse-outcome pathway where histone deacetylase inhibition plays a role through early events such as p21 activation. Moreover, the relationship between one-carbon transferring folate/S-adenosyl methionine cycle and testicular metabolisms of sarcosine and creatine might be envisioned, pointing to the significance of studying similar compounds for understanding epigenetic regulation and reproductive toxicology (Yamazoe, Yamada, & Mitsumori, 2015).
Aspartame Metabolism
The metabolism of aspartame, a well-known artificial sweetener, breaks down into aspartic acid, phenylalanine, and methanol. Understanding the metabolic pathways of aspartate from aspartame could provide insights into how related compounds, including those with methoxy groups and complex amino acids structures, are metabolized and utilized in biological systems. Approximately 70% of 14C from [asp-14C]-aspartame is converted in the monkey to 14CO2, with some aspartate converting to alanine by decarboxylation. This process shows how modifications in amino acids and the incorporation of methoxy groups might affect their metabolic fate and roles within organisms (Ranney & Oppermann, 1979).
Alanine Dehydrogenase and its Applications
Alanine dehydrogenase (AlaDH) is a microbial enzyme catalyzing the reversible conversion of L-alanine to pyruvate, central to microbial metabolism. Its applications in the pharmaceutical, environmental, and food industries due to its role in redox balancing and amino acid synthesis are of interest. Exploring similar enzymes and their roles in metabolizing compounds with methoxy groups or complex amino acids could uncover new applications in biotechnology and synthetic biology (Dave & Kadeppagari, 2019).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine involves the protection of the carboxylic acid group, followed by the introduction of the methoxyacetate group at the amino terminus, and the subsequent deprotection of the carboxylic acid group. The methyl and carboxy groups are then introduced using standard chemical reactions.", "Starting Materials": [ "Alanine", "2-Methoxyacetic acid", "2-Carboxy-6-methylphenol", "Dicyclohexylcarbodiimide (DCC)", "Dimethylformamide (DMF)", "Diisopropylethylamine (DIPEA)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Methanol", "Ethyl acetate" ], "Reaction": [ "Protection of the carboxylic acid group using DCC and DMF", "Introduction of the methoxyacetate group using DIPEA and 2-methoxyacetic acid", "Deprotection of the carboxylic acid group using HCl and NaOH", "Introduction of the methyl group using 2-carboxy-6-methylphenol and DCC", "Introduction of the carboxy group using alanine and DCC", "Purification of the compound using methanol and ethyl acetate" ] } | |
CAS RN |
104390-56-9 |
Molecular Formula |
C14H17NO6 |
Molecular Weight |
295.291 |
IUPAC Name |
2-[1-carboxyethyl-(2-methoxyacetyl)amino]-3-methylbenzoic acid |
InChI |
InChI=1S/C14H17NO6/c1-8-5-4-6-10(14(19)20)12(8)15(9(2)13(17)18)11(16)7-21-3/h4-6,9H,7H2,1-3H3,(H,17,18)(H,19,20) |
InChI Key |
WFTHOCDLKYPFJX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1N(C(C)C(=O)O)C(=O)COC)C(=O)O |
synonyms |
2-[(1-Carboxyethyl)(methoxyacetyl)amino]-3-methyl-benzoic Acid; (±)-2-[(1-Carboxyethyl)(methoxyacetyl)amino]-3-methyl-benzoic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate](/img/structure/B592663.png)


![2H-[1,2]oxazolo[4,3-e]benzotriazole](/img/structure/B592669.png)
